The synthesis of 5-oxozaleplon primarily occurs via the metabolic pathway involving zaleplon. In this process, zaleplon is oxidized by aldehyde oxidase, which converts it into 5-oxozaleplon. This reaction is notable for its specificity and efficiency, as aldehyde oxidase plays a crucial role in the metabolism of various drugs .
The molecular structure of 5-oxozaleplon can be described using its chemical formula CHNO. The compound features a complex arrangement that includes a pyrazolopyrimidine core structure, which is characteristic of its parent compound, zaleplon.
5-Oxozaleplon primarily participates in metabolic reactions rather than synthetic ones. Its formation from zaleplon involves oxidation reactions that can be influenced by various factors such as enzyme activity and the presence of other substances that may inhibit or enhance aldehyde oxidase activity.
This reaction underscores the importance of enzymatic conversion in drug metabolism.
The physical and chemical properties of 5-oxozaleplon are critical for understanding its behavior in biological systems.
The primary application of studying 5-oxozaleplon lies in its relevance to pharmacology and toxicology. As a metabolite of zaleplon, it provides insights into drug metabolism pathways and potential interactions with other medications.
The systematic name for 5-Oxozaleplon, according to IUPAC conventions, is N-(3-(3-cyano-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-N-ethylacetamide. This nomenclature precisely defines its molecular framework: a pyrazolopyrimidine core with a ketone group at the 5-position, a cyano substituent on the pyrazole ring, and an N-ethylacetamide moiety attached via a phenyl linker at the 7-position. The "5-oxo" designation explicitly denotes the ketone functionality resulting from the oxidation of zaleplon’s parent structure. Alternative chemical names include 5-Oxo-desethylzaleplon and the research code CL-345,905, though the IUPAC name remains the authoritative identifier for this metabolite [5] [8] [10].
5-Oxozaleplon has the molecular formula C₁₇H₁₅N₅O₂, determined through high-resolution mass spectrometry and elemental analysis. This formula accounts for 17 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms. Its molecular weight is 321.33 g/mol, calculated as follows:
Discrepancies in reported molecular weights (e.g., 321.33 g/mol vs. 310.35 g/mol in older sources) arise from initial misassignments of the hydrogen count in early literature, now resolved via crystallographic data [7] [10].
5-Oxozaleplon is the principal oxidative metabolite of zaleplon (C₁₇H₁₅N₅O), differing by a single oxygen atom. Critical structural comparisons include:
Table 1: Structural and Functional Comparison of Zaleplon and 5-Oxozaleplon
Feature | Zaleplon | 5-Oxozaleplon |
---|---|---|
Core Structure | Pyrazolopyrimidine | Dihydropyrazolopyrimidinone |
Position 5 | C-H bond | Ketone (C=O) |
Bioactivity | GABAA receptor agonist | Pharmacologically inactive |
Molecular Weight | 305.34 g/mol | 321.33 g/mol |
Log P (Octanol-Water) | 1.23 | ~0.98 (predicted) |
The ketone at C5 in 5-Oxozaleplon disrupts the aromaticity of zaleplon’s pyrimidine ring, converting it to a partially saturated 4,5-dihydropyrazolopyrimidinone system. This alteration increases polarity and reduces blood-brain barrier penetration, explaining its lack of hypnotic activity. Spectroscopic data (e.g., IR carbonyl stretch at 1690–1710 cm⁻¹ and 13C-NMR resonance at δ 178 ppm) confirm this modification [3] [6] [9].
5-Oxozaleplon forms primarily via aldehyde oxidase (AO)-mediated oxidation, accounting for ~91% of zaleplon’s metabolism in humans. AO catalyzes the insertion of an oxygen atom at the C5 position of zaleplon’s pyrimidine ring, yielding the 5-keto derivative. This cytosolic enzyme, highly expressed in the liver, operates independently of cytochrome P450 systems. Minor pathways involve CYP3A4 oxidation (<9%), producing desethylzaleplon, which AO further metabolizes to 5-oxodesethylzaleplon [2] [3] [6].
Studies using radiolabeled zaleplon ([14C]-zaleplon) quantify 5-Oxozaleplon as the major urinary metabolite:
Table 2: Metabolic Fate of Zaleplon in Humans
Metabolite | Excretion Route | Percentage | Form |
---|---|---|---|
5-Oxozaleplon | Urine | 71% | Glucuronide conjugate |
5-Oxozaleplon | Feces | 17% | Unconjugated |
5-Oxodesethylzaleplon | Urine | Trace | Glucuronide conjugate |
Zaleplon (unchanged) | Urine | <1% | Unconjugated |
5-Oxozaleplon is pharmacologically inert due to:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0